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Compound of Interest

Compound Name: 3-Deoxy Saxagliptin

Cat. No.: B050849

Introduction: In the landscape of pharmaceutical development and quality control, the precise
identification and characterization of active pharmaceutical ingredients (APIs) and their related
impurities are of paramount importance. This guide provides a comprehensive technical
overview of the spectroscopic data for 3-Deoxy Saxagliptin, a known process impurity and
potential degradation product of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Saxagliptin. For
researchers, scientists, and drug development professionals, understanding the spectroscopic
fingerprint of such impurities is critical for method development, validation, and ensuring the
safety and efficacy of the final drug product.

3-Deoxy Saxagliptin, with the chemical formula C1sH2sN3O and a molecular weight of 299.41
g/mol , is structurally distinct from its parent compound by the absence of a hydroxyl group on
the adamantane moiety. This seemingly minor modification results in a discernible shift in its
spectroscopic properties. This guide will delve into the Nuclear Magnetic Resonance (NMR),
Mass Spectrometry (MS), and Infrared (IR) data that define 3-Deoxy Saxagliptin, offering a
framework for its unambiguous identification.

While direct experimental spectra for 3-Deoxy Saxagliptin are not widely published, this guide
synthesizes expected spectroscopic characteristics based on the known structure of the
molecule and by drawing direct comparisons with the well-documented spectroscopic data of
Saxagliptin. This approach provides a robust, scientifically-grounded predictive analysis
essential for any laboratory engaged in the analysis of Saxagliptin and its related substances.
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The Imperative of Spectroscopic Analysis in
Impurity Profiling

The structural elucidation of pharmaceutical impurities is a cornerstone of regulatory
compliance and drug safety.[1][2] Spectroscopic techniques like NMR, MS, and IR provide
orthogonal and complementary information, allowing for a comprehensive characterization of a
molecule's identity and purity. For an impurity like 3-Deoxy Saxagliptin, these methods are not
merely analytical procedures but tools for understanding its formation, ensuring its control, and
ultimately safeguarding patient health.

Section 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic
molecules, providing detailed information about the chemical environment of individual atoms.
[3] For 3-Deoxy Saxagliptin, both 1H and 3C NMR are instrumental in confirming its structure,
particularly the absence of the tertiary hydroxyl group present in Saxagliptin.

Predicted *H NMR Spectral Data

The *H NMR spectrum of 3-Deoxy Saxagliptin is expected to be similar to that of Saxagliptin,
with the key difference being the signals associated with the adamantane ring. The absence of
the hydroxyl group at the 3-position of the adamantane moiety will lead to the disappearance of
the corresponding OH proton signal and a significant upfield shift of the protons attached to the
carbons in its vicinity.

Comparative Analysis with Saxagliptin:
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Assignment

Saxagliptin *H NMR
(400 MHz, CD2Clz2, d
ppm)[4]

Predicted 3-Deoxy
Saxagliptin *H NMR
(6 ppm)

Rationale for
Predicted Shift

Adamantane Protons

1.42-1.83 (m, 15H)

~1.40-1.80 (m, 16H)

The absence of the
electron-withdrawing -
OH group will cause a
slight upfield shift and
simplification of the
multiplet pattern for
adjacent protons. The
total integration will
increase by one

proton.

Protons on
Azabicyclo[3.1.0]hexa

ne

0.87-1.0 (m, 2H),
2.10-2.18 (m, 2H),
2.25 (dd, 1H), 2.45
(ddd, 1H), 3.50-3.55

(m, 1H), 4.93 (dd, 1H),

5.25 (dd, 1H)

Largely Unchanged

The core bicyclic
structure remains the
same, so significant
shifts are not
anticipated for these

protons.

Predicted **C NMR Spectral Data

The 13C NMR spectrum provides a definitive confirmation of the absence of the hydroxyl group.

The carbon atom that was previously bonded to the hydroxyl group in Saxagliptin will

experience a significant upfield shift in the spectrum of 3-Deoxy Saxagliptin.

Comparative Analysis with Saxagliptin:
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Assignment

Saxagliptin 3C NMR
(100 MHz, CD2Clz2, d
ppm)[4]

Predicted 3-Deoxy
Saxagliptin 3C NMR
(6 ppm)

Rationale for
Predicted Shift

C-OH (Adamantane)

68.83

Absent

This signal will be
absent in the 3-Deoxy

analogue.

Other Adamantane

Carbons

30.80, 30.93, 30.98,
35.88, 37.35, 37.92,
38.15, 41.62, 45.01,
45.08, 45.51

Shifted Upfield

The carbons in the
vicinity of the former
hydroxyl group will
experience a notable
upfield shift due to the
removal of the
deshielding effect of

the oxygen atom.

Carbonyl (C=0)

173.43

Largely Unchanged

The electronic
environment of the
carbonyl group is
distant from the
modification and
should remain largely

unaffected.

Nitrile (C=N)

120.15

Largely Unchanged

The nitrile group is
also remote from the

site of deoxygenation.

Azabicyclo[3.1.0]hexa
ne Carbons

13.69, 18.00, 46.57,
60.90

Largely Unchanged

These carbons are
part of the unchanged

core structure.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for a small molecule like 3-Deoxy

Saxagliptin is crucial for accurate structural interpretation.

Step-by-Step Methodology:
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o Sample Preparation: Accurately weigh approximately 5-10 mg of the 3-Deoxy Saxagliptin
reference standard and dissolve it in a suitable deuterated solvent (e.g., CDCls, DMSO-ds, or
CD2Cl2) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure good
solubility and to avoid signal overlap with the analyte.[5]

 Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal
signal dispersion and sensitivity.

e 1H NMR Acquisition:
o Tune and shim the probe to ensure a homogeneous magnetic field.
o Acquire a standard one-dimensional *H NMR spectrum.

o Set appropriate parameters, including a sufficient number of scans for a good signal-to-
noise ratio, a spectral width that encompasses all expected proton signals, and a
relaxation delay that allows for quantitative integration.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Use a larger number of scans compared to *H NMR due to the lower natural abundance of
the 13C isotope.

» Data Processing:

o

Apply Fourier transformation to the acquired free induction decays (FIDs).

[e]

Phase the spectra and perform baseline correction.

(¢]

Calibrate the chemical shift scale using the residual solvent peak or an internal standard
(e.g., tetramethylsilane, TMS).

(¢]

Integrate the *H NMR signals and pick the peaks for both 1H and *3C spectra.

Visualization of NMR Workflow
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Caption: Workflow for NMR analysis of 3-Deoxy Saxagliptin.
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Section 2: Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge
ratio (m/z) of ions, providing information about the molecular weight and elemental composition
of a compound.[6][7] For 3-Deoxy Saxagliptin, high-resolution mass spectrometry (HRMS) is
particularly valuable for confirming its molecular formula.

Expected Mass Spectrum

The primary ion expected in the mass spectrum of 3-Deoxy Saxagliptin, using a soft ionization
technique like electrospray ionization (ESI), would be the protonated molecule [M+H]*.

Comparative Analysis with Saxagliptin:

Molecular Weight Expected [M+H]*
Compound Molecular Formula ) )

(Monoisotopic) (m/z)
Saxagliptin C1sH25N302 315.1947 316.19
3-Deoxy Saxagliptin C1sH2s5N30 299.2001 300.20

The mass spectrum of 3-Deoxy Saxagliptin will show a base peak or a prominent peak at an
m/z value that is 16 Da less than that of Saxagliptin, corresponding to the mass of an oxygen
atom.

Experimental Protocol for MS Data Acquisition

The following protocol outlines a typical procedure for obtaining an ESI-MS spectrum.
Step-by-Step Methodology:

e Sample Preparation: Prepare a dilute solution of 3-Deoxy Saxagliptin (approximately 1-10
pg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water with a small
amount of formic acid to promote protonation.

 Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI)
source. This could be a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.
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« Infusion and lonization: Introduce the sample solution into the ESI source via direct infusion
or through a liquid chromatography (LC) system. Apply a high voltage to the ESI needle to
generate a fine spray of charged droplets.

e Mass Analysis: The ions are transferred from the atmospheric pressure region of the source
into the high vacuum of the mass analyzer. The mass analyzer separates the ions based on
their m/z ratio.

o Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range
(e.g., 100-500 Da).

Visualization of MS Workflow
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Caption: Workflow for Mass Spectrometry analysis of 3-Deoxy Saxagliptin.
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Section 3: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify functional groups in a molecule based
on the absorption of infrared radiation at specific frequencies corresponding to the vibrations of
chemical bonds.

Expected IR Spectrum

The most significant difference in the IR spectrum of 3-Deoxy Saxagliptin compared to
Saxagliptin will be the absence of the characteristic O-H stretching vibration.

Comparative Analysis with Saxagliptin:

Expected .
] Expected in 3-Deoxy )
Functional Group Wavenumber (cm~?) . Rationale
) o Saxagliptin
in Saxagliptin

The hydroxyl group is
Broad peak around ]
O-H Stretch (Alcohol) Absent not present in the
3400-3200 cmt
molecule.

] The primary amine
N-H Stretch (Amine) ~3350-3250 cm~1 Present ) )
group is retained.

The adamantane and
C-H Stretch (Aliphatic)  ~2950-2850 cm™t Present bicyclic rings contain
numerous C-H bonds.

The nitrile functional
C=N Stretch (Nitrile) ~2250-2200 cm™? Present group is a key feature
of the molecule.

] The amide carbonyl
C=0 Stretch (Amide) ~1680-1630 cm~1 Present )
group is present.

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for
obtaining IR spectra of solid samples.[8][9][10]
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Step-by-Step Methodology:

e Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a
suitable solvent (e.g., isopropanol) and allowing it to dry completely.

e Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be
subtracted from the sample spectrum to remove any atmospheric (e.g., CO2, water vapor) or
instrumental artifacts.

» Sample Application: Place a small amount of the solid 3-Deoxy Saxagliptin powder directly
onto the ATR crystal.

e Apply Pressure: Use the instrument's pressure clamp to ensure good contact between the
sample and the crystal.

» Data Acquisition: Acquire the IR spectrum over the mid-IR range (typically 4000-400 cm~1).
Co-add multiple scans to improve the signal-to-noise ratio.

» Data Analysis: The resulting spectrum will be a plot of absorbance or transmittance versus
wavenumber. Identify the characteristic absorption bands and correlate them to the
functional groups present in the molecule.

Visualization of IR Workflow
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Caption: Workflow for ATR-FTIR analysis of 3-Deoxy Saxagliptin.

Conclusion
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The spectroscopic characterization of 3-Deoxy Saxagliptin is a critical component of ensuring
the quality and safety of Saxagliptin drug products. Through a combined application of NMR,
MS, and IR spectroscopy, a unique and definitive analytical fingerprint of this impurity can be
established. This guide provides a predictive yet scientifically rigorous overview of the expected
spectroscopic data, based on the known structure of the molecule and in comparison to its
parent compound. The key distinguishing features are the absence of the hydroxyl group
signals in both NMR and IR spectra, and a 16 Da mass difference in the mass spectrum. The
detailed experimental protocols and workflows presented herein offer a practical framework for
researchers and scientists to confidently identify and characterize 3-Deoxy Saxagliptin in their
analytical endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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